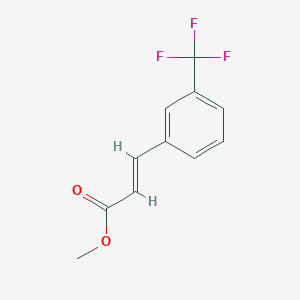

3-(Trifluoromethyl)cinnamic acid methyl ester

Vue d'ensemble

Description

“3-(Trifluoromethyl)cinnamic acid methyl ester”, also referred to as 3-TFMCA, is an organic compound that has gained much attention in scientific research and industry due to its unique physical and chemical properties. It has a linear formula of CF3C6H4CH=CHCO2H .

Synthesis Analysis

The synthesis of methyl cinnamate derivatives, which includes this compound, involves the Fischer esterification process . This process is conducted at room temperature and uses deuterated methanol as the deuterium source of the ester counterpart .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a cinnamoyl nucleus . The compound has a molecular weight of 216.16 . The SMILES string representation of the compound is OC(=O)\C=C\c1cccc(c1)C(F)(F)F .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 340.3±37.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.7 mmHg at 25°C . The flash point is 128.9±18.8 °C . The compound has a molar refractivity of 68.5±0.4 cm3 .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

3-(Trifluoromethyl)cinnamic acid methyl ester and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the synthesis of α-(Pentafluorosulfanyl)- and α-(Trifluoromethyl)-substituted carboxylic acid derivatives via Ireland-Claisen rearrangement demonstrates the utility of trifluoromethylated cinnamic acid derivatives in constructing fluorine-containing carboxylic acid derivatives, which are valuable in medicinal chemistry and agrichemical applications (Dreier et al., 2017).

Anticancer Research

Cinnamic acid derivatives, including those with trifluoromethyl groups, have been explored for their anticancer properties. A review on cinnamic acid derivatives as anticancer agents highlighted the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, indicating the potential of these compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Antioxidant Properties

Several studies have focused on the antioxidant activity of cinnamic acid and its derivatives. For example, the preparation of 4-O-methylglucuronoxylan cinnamates and their evaluation as antioxidants showed that these new cinnamoyl esters have antioxidant activity, with the activity increasing with the degree of substitution (Skalková & Csomorová, 2016). Another study on the electron-transfer reaction of cinnamic acids and their methyl esters with the DPPH(*) radical in alcoholic solutions revealed insights into the mechanism of antioxidant action of these compounds (Foti, Daquino, & Geraci, 2004).

Solubility and Material Science

The solubilities of cinnamic acid esters in binary mixtures of ionic liquids and organic solvents have been studied, providing important data for the application of these compounds in material science and industrial processes (Panteli & Voutsas, 2010).

Pharmacological Studies

Cinnamic acid sugar ester derivatives (CASEDs) have shown significant anti-depressant and brain protective activities, making them a topic of great interest for pharmacological studies. The compound 3′,6-disinapoylsucrose, in particular, has been a focus of research for its antidepressant effects at a molecular level (Tian et al., 2016).

Mécanisme D'action

Target of Action

It is known that the compound is used in the synthesis ofcinacalcet , a drug used for the control and treatment of secondary hyperparathyroidism, primary hyperparathyroidism, and calciphylaxis in patients with end-stage renal disease or on dialysis . Therefore, it can be inferred that the compound may interact with similar targets as cinacalcet, such as the calcium-sensing receptor (CaSR) in the parathyroid gland.

Mode of Action

Given its use in the synthesis of cinacalcet , it may share a similar mechanism. Cinacalcet acts as an allosteric modulator of the CaSR, enhancing the receptor’s sensitivity to extracellular calcium levels. This leads to a reduction in parathyroid hormone (PTH) secretion, which in turn helps to maintain calcium homeostasis.

Result of Action

It has been noted to have sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility

Action Environment

Its storage temperature is recommended to be at room temperature in a sealed and dry environment .

Safety and Hazards

The compound is classified as an eye irritant (Category 2A) and a short-term (acute) aquatic hazard (Category 3) . It’s recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and to use personal protective equipment . In case of contact with eyes, it’s advised to rinse cautiously with water for several minutes .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-(Trifluoromethyl)cinnamic acid methyl ester are not well-studied. Its parent compound, 3-(Trifluoromethyl)cinnamic acid, has been reported to have sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility

Cellular Effects

The cellular effects of this compound are also not well-documented. Given the known effects of its parent compound, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

methyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAIZQSBGPNEEN-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001210220 | |

| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104201-66-3 | |

| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104201-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

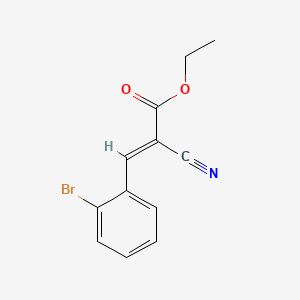

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S,10bR)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B3417273.png)

![(3aS,6aS)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B3417295.png)

![6-Amino-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B3417302.png)